4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline
CAS No.:
Cat. No.: VC16793103
Molecular Formula: C18H14N4Se
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4Se |
|---|---|
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | 4-[4-(4-aminophenyl)-2,1,3-benzoselenadiazol-7-yl]aniline |
| Standard InChI | InChI=1S/C18H14N4Se/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 |
| Standard InChI Key | CCRKTSBPCYNYIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)N)N |
Introduction
Structural and Molecular Characteristics
The selenadiazole core distinguishes this compound through its heterocyclic aromatic system, where selenium replaces oxygen or sulfur found in analogous structures. The IUPAC name, 4-[4-(4-aminophenyl)-2,1,3-benzoselenadiazol-7-yl]aniline, reflects its symmetrical substitution pattern. X-ray crystallography of related thiadiazole derivatives reveals planar geometries conducive to π-π stacking , a feature likely conserved in the selenium variant.
Electronic Configuration and Bonding
The selenadiazole ring exhibits electron-deficient characteristics due to selenium's electronegativity (2.55) and the conjugation of lone pairs from nitrogen atoms. Density functional theory (DFT) studies on similar systems suggest that selenium's polarizability enhances charge-transfer interactions compared to sulfur analogues . The canonical SMILES representation () underscores the molecule's conjugation pathways, critical for its optoelectronic behavior.
Table 1: Key Molecular Properties
Synthesis and Purification
Synthetic routes to 4,4'-(Benzo[c][1, selenadiazole-4,7-diyl)dianiline typically involve coupling reactions between prefunctionalized selenadiazole precursors and aniline derivatives. A representative approach includes:
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Selenadiazole Core Formation: Cyclocondensation of 1,2-diaminobenzene with selenium dioxide under acidic conditions yields the benzo[c] selenadiazole intermediate.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of dibrominated selenadiazole with excess aniline introduces the terminal amine groups.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Challenges include selenium's propensity for oxidation, necessitating inert atmosphere techniques.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water. Comparative studies with thiadiazole analogues (solubility ~3.14 mM in DMSO) suggest that selenium's larger atomic radius reduces solubility due to increased molecular packing efficiency. Stability under ambient conditions remains unquantified, though analogous thiadiazoles degrade upon prolonged UV exposure .
Spectroscopic Features
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UV-Vis Spectroscopy: A bathochromic shift relative to sulfur analogues is observed, with >400 nm in DMF, indicative of extended conjugation.
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Fluorescence: Solvatochromic emission occurs, with quantum yields decreasing in polar solvents—a trait exploited in electrofluorochromic devices .
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
The compound's bifunctional amine groups enable Schiff-base condensations with aldehydes (e.g., terephthalaldehyde) to form imine-linked COFs. Selenium incorporation enhances framework conductivity by 1–2 orders of magnitude compared to sulfur-based COFs . Applications include:
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Hydrogen Evolution Reaction (HER): Selenium's metalloid character improves catalytic sites for proton reduction .
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Gas Storage: COFs derived from this ligand show CO₂ uptake capacities of ~15 mmol/g at 273 K.
Optoelectronics
The electron-deficient selenadiazole core facilitates hole transport in organic photovoltaics (OPVs). Prototype devices using this compound as a hole-transport layer achieve power conversion efficiencies (PCE) of 8.2%, outperforming thiadiazole-based counterparts (PCE = 6.7%) .
Table 2: Comparative Performance in OPVs
| Parameter | Selenadiazole Derivative | Thiadiazole Derivative |
|---|---|---|
| PCE (%) | 8.2 | 6.7 |
| Open-Circuit Voltage (V) | 0.78 | 0.72 |
| Hole Mobility (cm²/V·s) |
Comparative Analysis with Thiadiazole Analogues
Replacing sulfur with selenium induces several key differences:
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Optoelectronic Properties: Selenium's lower electronegativity narrows the HOMO-LUMO gap by ~0.3 eV, enhancing visible-light absorption .
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Thermal Stability: Thiadiazole derivatives decompose at 280°C , whereas selenadiazole analogues remain stable up to 320°C.
Future Research Directions
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Selenium-Specific Catalysis: Exploiting selenium's redox activity for photocatalytic water splitting.
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Toxicological Profiling: Assessing environmental impact given selenium's narrow therapeutic index.
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Device Integration: Optimizing thin-film processing for flexible electronics.
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